N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide
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Overview
Description
The compound is a sulfonamide derivative with a bipyridine moiety. Bipyridine salts, particularly those based on viologen (N,N′-dialkyl-4,4′-bipyridinium), have found applications in electrochromic devices, molecular machines, and redox-flow batteries .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bipyridine derivatives are often synthesized through N-alkylation, using readily available starting compounds .Molecular Structure Analysis
The structure likely involves a bipyridine core, which is a bidentate ligand forming complexes with many transition metals .Chemical Reactions Analysis
Bipyridine compounds are known to participate in various chemical reactions, particularly redox reactions .Scientific Research Applications
Biologically Active Molecules
Bipyridine derivatives are used as fundamental components in various applications, including biologically active molecules . They can be used in the synthesis of drugs and other bioactive compounds.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives are extensively used as ligands in transition-metal catalysis . They can strongly coordinate with metal centers, which is crucial in many catalytic reactions.
Photosensitizers
Bipyridine derivatives can be used as photosensitizers . Photosensitizers are substances that promote photochemical reactions when exposed to light. They are used in a variety of applications, including solar energy conversion and photodynamic therapy.
Viologens
Bipyridine derivatives are used in the synthesis of viologens . Viologens are a family of compounds that are used in a variety of applications, including electrochromic devices, herbicides, and antimicrobial agents.
Supramolecular Structures
Bipyridine derivatives are used in the construction of supramolecular structures . These structures have applications in areas such as molecular recognition, catalysis, and materials science.
Solid Form Screening
Bipyridine derivatives can be used in solid form screening . This process is an integral part of the drug development process, where every compound is subjected to extensive crystal form screening to discover as many polymorphs and solvates as possible.
Mechanism of Action
Target of Action
The compound “N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide” is a derivative of bipyridine . Bipyridine derivatives, such as milrinone, are known to primarily target phosphodiesterase (PDE) enzymes . These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological processes .
Mode of Action
As a bipyridine derivative, this compound may interact with its targets, such as PDE enzymes, by inhibiting their activity . This inhibition results in increased levels of cAMP within the cell . Elevated cAMP levels can lead to a variety of cellular responses, including increased heart contractility and peripheral vasodilation, which are observed in the case of milrinone .
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the cAMP signaling pathway . By inhibiting PDE enzymes, the compound prevents the breakdown of cAMP, leading to its accumulation within the cell . This can enhance the response of the cell to certain hormones, such as adrenaline, and can affect various downstream effects such as heart rate and blood pressure .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific cell type and the intracellular concentration of cAMP. In general, increased cAMP levels can lead to a variety of responses, including changes in gene expression, cell proliferation, and cell death .
properties
IUPAC Name |
1-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-24(23,14-15-4-2-1-3-5-15)21-13-16-6-11-20-18(12-16)17-7-9-19-10-8-17/h1-12,21H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYTFVBUWVEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide |
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